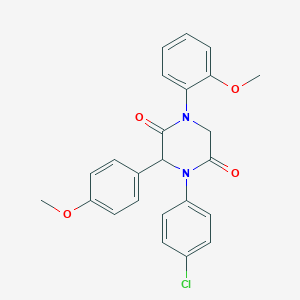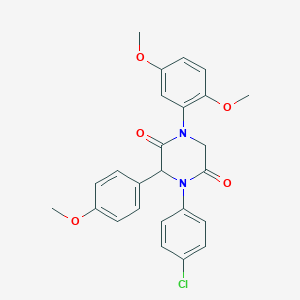
4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione, also known as CP-47,497, is a synthetic cannabinoid that has been extensively researched in the scientific community. This compound has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In
科学研究应用
4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione has been extensively researched for its potential applications in medicinal chemistry, neuroscience, and pharmacology. The compound has been found to have potent cannabinoid receptor agonist activity, which makes it a valuable tool for studying the endocannabinoid system. This compound has also been found to have analgesic and anti-inflammatory effects, which could have potential applications in the treatment of chronic pain and inflammation.
作用机制
4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione acts as a potent agonist of the cannabinoid receptor CB1, which is primarily located in the central nervous system. The compound binds to the receptor and activates it, leading to a cascade of signaling events that result in the physiological effects of the compound. This compound has been found to have a high affinity for the CB1 receptor, which makes it a valuable tool for studying the receptor and its signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. The compound has been found to have analgesic and anti-inflammatory effects, which could have potential applications in the treatment of chronic pain and inflammation. This compound has also been found to have anxiolytic and antipsychotic effects, which could have potential applications in the treatment of anxiety and schizophrenia. The compound has also been found to have effects on appetite and metabolism, which could have potential applications in the treatment of obesity and metabolic disorders.
实验室实验的优点和局限性
4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione has several advantages for lab experiments. The compound has potent cannabinoid receptor agonist activity, which makes it a valuable tool for studying the endocannabinoid system. This compound also has a high affinity for the CB1 receptor, which makes it a valuable tool for studying the receptor and its signaling pathways. However, the compound has limitations for lab experiments as well. This compound is a synthetic compound that is difficult to synthesize, which can limit its availability for research purposes. Additionally, the compound has a high potency and can cause adverse effects at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione. One direction is to explore the potential therapeutic applications of the compound in the treatment of chronic pain, inflammation, anxiety, and schizophrenia. Another direction is to explore the potential applications of the compound in the treatment of obesity and metabolic disorders. Additionally, future research could focus on developing new synthetic cannabinoids that have improved pharmacological properties and fewer adverse effects. Finally, research could focus on developing new methods for synthesizing this compound that are more efficient and cost-effective.
合成方法
4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione is synthesized through a multi-step process that involves the reaction of 4-chlorobenzoic acid with 2,5-dimethoxybenzaldehyde to form an intermediate compound. This intermediate is then reacted with 4-methoxyphenylhydrazine to form the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
属性
分子式 |
C25H23ClN2O5 |
|---|---|
分子量 |
466.9 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C25H23ClN2O5/c1-31-19-10-4-16(5-11-19)24-25(30)27(21-14-20(32-2)12-13-22(21)33-3)15-23(29)28(24)18-8-6-17(26)7-9-18/h4-14,24H,15H2,1-3H3 |
InChI 键 |
NKPKNVYXJWAQAZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)OC)OC |
规范 SMILES |
COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-2,5-piperazinedione](/img/structure/B242475.png)
![3-[4-(Dimethylamino)phenyl]-1-(2-fluorophenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242476.png)
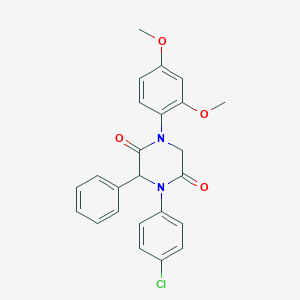
![1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242482.png)
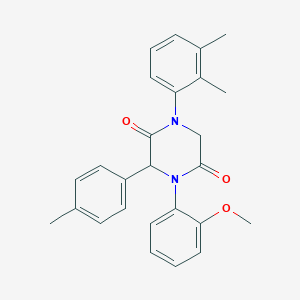
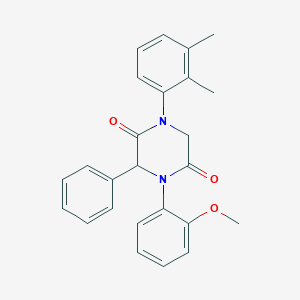
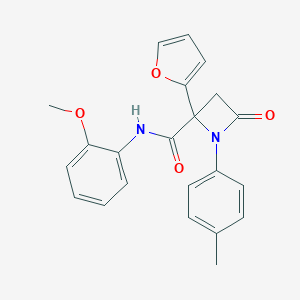
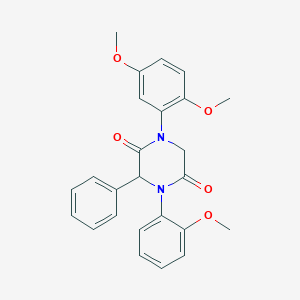

![1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242494.png)
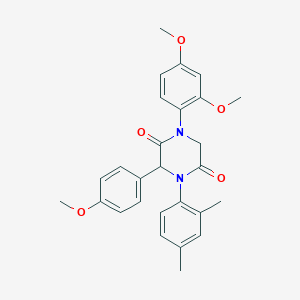
![1-(2,5-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-2,5-piperazinedione](/img/structure/B242497.png)
![1-(3,4-dimethylphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242498.png)
